molecular formula C5H3F3N2O B1386526 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1001020-14-9

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1386526
CAS RN: 1001020-14-9
M. Wt: 164.09 g/mol
InChI Key: SDTPLGPGUPPHCY-UHFFFAOYSA-N
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Description

Trifluoromethyl groups (CF3) are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups and pyrazole rings would consist of a 5-membered ring with three carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been used in the trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • A new series of compounds containing 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde demonstrated potential as antimicrobial agents, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest possible pharmaceutical applications in combating bacterial and fungal infections (Bhat et al., 2016).

Synthesis and Structural Analysis

  • Novel 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes have been synthesized using the Vilsmeier-Haack reagent. The structures of these compounds were confirmed by various spectroscopic methods and X-ray crystallography, underscoring their importance in the field of organic chemistry (Hu et al., 2010).

Novel Fluorinated Derivatives

  • Efficient synthesis methods have been developed for multifluorinated pyrazolone-5-one derivatives, including those with this compound. These techniques emphasize eco-friendly conditions and highlight the compound's relevance in creating novel fluorinated materials (Gadakh et al., 2010).

Bioactive Schiff Bases

  • Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and shown to have selective antimicrobial activities. This indicates potential applications in developing bioactive materials (Hamed et al., 2020).

Heterocycle Synthesis

  • The compound was used as a precursor in synthesizing novel heterocycles, demonstrating its utility in organic synthesis and the creation of diverse chemical structures (Baashen et al., 2017).

Fluorescent Dyes

  • This compound derivatives have been utilized in the synthesis of highly fluorescent dyes with rigid pyrazoolympicene backbones. These compounds exhibit bright fluorescence in solution and potential applications in sensing acidic environments (Wrona-Piotrowicz et al., 2022).

Anticonvulsant and Analgesic Studies

  • Pyrazole analogues derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed potent anticonvulsant and analgesic activities, suggesting their potential therapeutic applications (Viveka et al., 2015).

Future Directions

Trifluoromethyl-containing compounds are expected to continue to play a significant role in the development of new pharmaceuticals and agrochemicals. Many novel applications of trifluoromethyl-containing compounds are expected to be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPLGPGUPPHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651739
Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001020-14-9
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it reacts with β-enaminoketones in the presence of Iron(III) chloride to yield pyrazolo[3,4-b]pyridines []. This aldehyde can also be converted to its corresponding oxime, which can be further derivatized. For example, cyclization of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes, catalyzed by silver triflate, leads to the formation of 1H-pyrazolo[4,3-c]pyridine 5-oxides [].

Q2: How does the structure of this compound derivatives influence their crystal packing?

A2: The presence of various substituents on the pyrazole ring, along with the trifluoromethyl group, significantly impacts the crystal packing of these derivatives. For example, in the crystal structure of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime, S⋯N contacts are observed []. In another derivative, (E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime, C—H⋯O hydrogen bonds, π–π interactions, and dipole–dipole interactions contribute to the crystal packing stability []. These structural features highlight the potential for designing derivatives with specific intermolecular interactions, which can be crucial for developing new materials or pharmaceutical compounds.

Q3: What analytical techniques are commonly used to characterize this compound and its derivatives?

A3: Characterization of these compounds often involves a combination of techniques. X-ray crystallography is crucial for determining the three-dimensional structure and analyzing crystal packing arrangements [, ]. Additionally, detailed NMR spectroscopic investigations, including 1H, 13C, 15N, and 19F NMR, are performed to elucidate the structures and confirm the identity of synthesized compounds []. These analytical methods provide valuable insights into the structural features and properties of this compound derivatives.

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